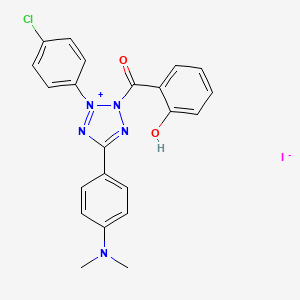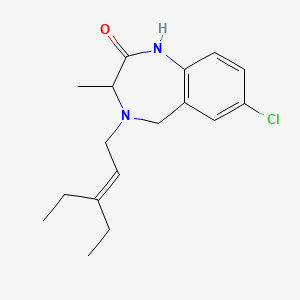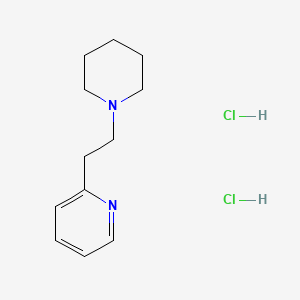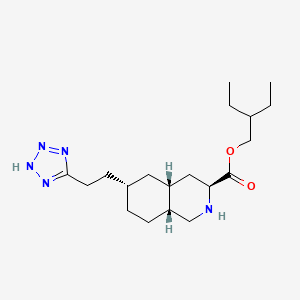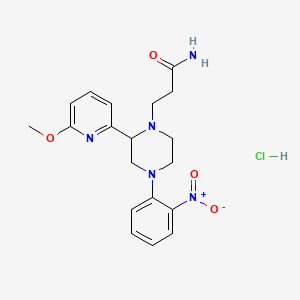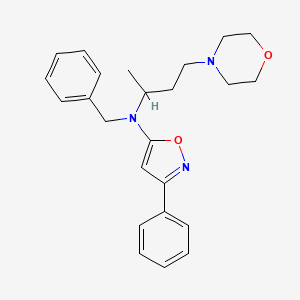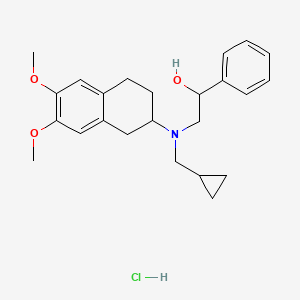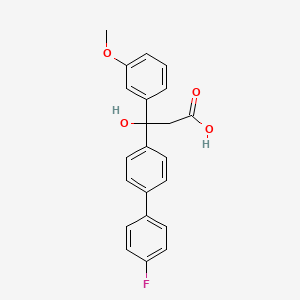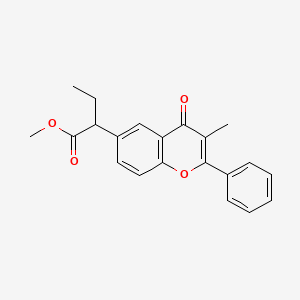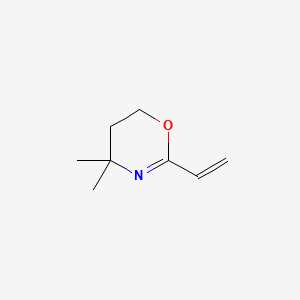
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate is a chemical compound with a complex structure It is a derivative of acridine, a heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate typically involves the reaction of cyclohexanone with 2-aminobenzonitrile . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product.
化学反应分析
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain . By inhibiting AChE, this compound increases the levels of acetylcholine, which can improve cognitive function. Additionally, it may block sodium and potassium channels, contributing to its pharmacological effects .
相似化合物的比较
Similar Compounds
Tacrine Hydrochloride: Another acetylcholinesterase inhibitor with similar applications in treating neurological disorders.
Rivastigmine Tartrate: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Memantine Hydrochloride: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate is unique due to its specific structure and the presence of the decyl group, which may enhance its lipophilicity and ability to cross biological membranes
属性
CAS 编号 |
113106-71-1 |
|---|---|
分子式 |
C23H35ClN2 |
分子量 |
375.0 g/mol |
IUPAC 名称 |
N-decyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C23H34N2.ClH/c1-2-3-4-5-6-7-8-13-18-24-23-19-14-9-11-16-21(19)25-22-17-12-10-15-20(22)23;/h9,11,14,16H,2-8,10,12-13,15,17-18H2,1H3,(H,24,25);1H |
InChI 键 |
NQMVIXLPAHTCOW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


